Technical Documentation Center

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
  • CAS: 1443980-24-2

Core Science & Biosynthesis

Foundational

Technical Safety Monograph: N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

This guide serves as a Technical Safety Monograph for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. As this specific compound is a specialized research intermediate with limited public toxicological data, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety Monograph for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. As this specific compound is a specialized research intermediate with limited public toxicological data, this document utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles to establish safety protocols.

Chemical Identity & Structural Context[1][2][3][4][5]

This compound is a tertiary sulfonamide , characterized by a lipophilic fluorinated core. Unlike primary sulfonamides (often used as antibiotics), the nitrogen atom here is fully substituted, rendering it non-acidic and increasing its permeability through biological membranes.

PropertyDetail
Chemical Name N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
Molecular Formula

Molecular Weight ~235.25 g/mol
Structural Class Fluorinated Aryl Sulfonamide (Tertiary)
Key Moieties [1][2][3][4][5][6][7][8][9][10][11][12] • 2,5-Difluorophenyl: Electron-deficient ring; increases metabolic stability.• Sulfonyl (

):
Strong electron-withdrawing group.• N-Ethyl, N-Methyl: Increases lipophilicity (

); facilitates skin absorption.
Structural Significance in Drug Design

The 2,5-difluoro substitution pattern is frequently employed in medicinal chemistry to block metabolic oxidation at the phenyl ring (blocking P450 sites). Consequently, this molecule is expected to have high metabolic stability and potential for bioaccumulation relative to its non-fluorinated analogs.

Predictive Hazard Identification (GHS Classification)

Note: In the absence of specific animal testing data, the following classification is derived from analog read-across (e.g., 2,5-difluorobenzenesulfonyl chloride and N,N-diethylbenzenesulfonamide).

Core Hazards
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[12][13][14]

    • H319: Causes serious eye irritation.[12][13][14]

    • H335: May cause respiratory irritation.[12][13][14]

    • H373 (Predictive): May cause damage to organs (Liver/Kidney) through prolonged or repeated exposure (based on sulfonamide metabolism).

The "Hidden" Hazard: Skin Absorption

Unlike ionic salts, this neutral, lipophilic molecule (


) can passively diffuse through the stratum corneum.
  • Precaution: Treat as Systemically Toxic via Dermal Route .

  • Sensitization: While tertiary sulfonamides rarely cause the immediate "sulfa allergy" (Stevens-Johnson Syndrome) associated with primary arylamines, metabolic N-dealkylation in vivo could generate secondary species with unknown immunogenicity.

Handling & Engineering Controls

Hierarchy of Containment

Due to the high fluorine content and potential biological activity, standard "benchtop" handling is insufficient.

Containment_Protocol Solid Solid/Powder Form Weighing Weighing Operations Solid->Weighing Solution In Solution Reaction Reaction Setup Solution->Reaction Iso Isolator / Glovebox (HEPA Filtered) Weighing->Iso Best Practice Vented Vented Enclosure (Local Exhaust) Weighing->Vented Acceptable (<1g) Hood Fume Hood (Face Vel > 0.5 m/s) Reaction->Hood Standard

Figure 1: Risk-based containment strategy. Solid handling requires higher containment due to dust inhalation risks.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are permeable to halogenated aromatics.

PPE CategoryRequirementCausality / Rationale
Gloves (Primary) Nitrile (Double Layer) Minimum 0.11mm thickness. Change every 30 mins.
Gloves (High Risk) Silver Shield / Laminate Required for concentrated solutions or spills. Fluorinated solvents/solutes penetrate nitrile rapidly.
Respiratory P95 / N95 + OV Cartridge If handling outside a hood (powder). The "OV" (Organic Vapor) filter protects against volatile impurities.
Eye Protection Chemical Goggles Safety glasses are insufficient against splashing of alkylated sulfonamides, which are severe eye irritants.

Synthesis Safety & Quenching Protocol

The primary route to this compound involves reacting 2,5-difluorobenzenesulfonyl chloride with N-ethylmethylamine . This reaction is exothermic and generates HCl.

Reaction Safety Workflow

The following logic gate ensures safe execution and quenching of the synthesis.

Synthesis_Safety Start Start Synthesis Reagent 2,5-Difluorobenzenesulfonyl Chloride (Corrosive / Lachrymator) Start->Reagent Base Add Base Scavenger (TEA or Pyridine) Reagent->Base + Amine Exotherm Monitor Exotherm (Keep T < 10°C) Base->Exotherm Quench Quench Protocol Exotherm->Quench Reaction Complete BaseWash Basic Wash (NaHCO3) Hydrolyzes unreacted sulfonyl chloride Quench->BaseWash Critical Step AcidWash Acidic Wash (HCl) Removes excess amine Final Isolated Sulfonamide AcidWash->Final BaseWash->AcidWash

Figure 2: Synthesis and purification workflow emphasizing the removal of corrosive precursors.

Critical Quenching Detail
  • The Hazard: Unreacted sulfonyl chloride is a potent lachrymator and skin corrosive.

  • The Protocol: Do not simply add water. Quench with saturated aqueous Sodium Bicarbonate (

    
    )  and stir vigorously for 30 minutes. This converts residual sulfonyl chloride into the water-soluble sulfonate salt, which is far less toxic.
    

Emergency Response & Environmental Fate

Fire Fighting (The Fluorine Factor)

In the event of a fire, this compound will decompose.

  • Combustion Products: Carbon oxides (

    
    ), Sulfur oxides (
    
    
    
    ), Nitrogen oxides (
    
    
    ), and Hydrogen Fluoride (HF) .
  • Action: Firefighters must wear full chemical-resistant gear and SCBA. Water spray can be used to knock down fumes, but contain runoff —fluorinated compounds are persistent environmental pollutants.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves and respiratory protection.

  • Adsorb: Use Vermiculite or Sand.[13] Do not use combustible materials (sawdust).

  • Neutralize: Wipe the surface with a dilute (5%) ammonia solution or sodium carbonate to break down any active residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65375042, N-ethyl-2,5-difluoro-N-methyl-3-sulfamoylbenzamide (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,5-difluorobenzenesulfonyl chloride. Retrieved from [Link]

  • American Chemical Society (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Exploratory

Fluorinated Benzenesulfonamides: Precision Engineering for Carbonic Anhydrase Inhibition and Beyond

[1] Executive Summary This technical guide analyzes the medicinal chemistry, synthetic architecture, and therapeutic applications of fluorinated benzenesulfonamides. While the sulfonamide moiety ( ) is a classic zinc-bin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the medicinal chemistry, synthetic architecture, and therapeutic applications of fluorinated benzenesulfonamides. While the sulfonamide moiety (


) is a classic zinc-binding group (ZBG), the strategic incorporation of fluorine atoms onto the benzene ring transforms these scaffolds from generic inhibitors into high-precision molecular tools. This guide focuses on their critical role as selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII, detailing the "fluorine effect" on pKa modulation, metabolic stability, and binding kinetics.

The Fluorine Effect: Mechanistic Rationale

In drug design, fluorine is not merely a halogen; it is a steric and electronic modulator. For benzenesulfonamides, the introduction of fluorine serves three distinct physicochemical imperatives:

  • Acidity Modulation (The

    
     Shift): 
    The sulfonamide nitrogen must be deprotonated (
    
    
    
    ) to coordinate effectively with the
    
    
    ion in the CA active site. Fluorine, being highly electronegative, exerts a strong inductive effect (
    
    
    ), withdrawing electron density from the aromatic ring and, by extension, the sulfonamide group.
    • Result: The

      
       of the sulfonamide drops from 
      
      
      
      (unsubstituted) to
      
      
      (polyfluorinated). This increases the fraction of ionized species at physiological pH, significantly enhancing potency.
  • Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Strategic fluorination at metabolically labile sites (e.g., para-positions) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity Tuning: Fluorine substitution increases lipophilicity (

    
    ), facilitating membrane permeability, while its small Van der Waals radius (
    
    
    
    ) mimics hydrogen (
    
    
    ), allowing it to fit into tight hydrophobic pockets without steric clash.

Synthetic Architecture

The synthesis of high-affinity fluorinated benzenesulfonamides typically follows a "scaffold-diversification" approach. The core strategy relies on the high reactivity of polyfluorobenzenesulfonyl chlorides toward nucleophiles.

Retrosynthetic Analysis (Logic Flow)

The following diagram illustrates the modular assembly of these compounds, highlighting the Nucleophilic Aromatic Substitution (


) strategy used to introduce diversity at the meta position, which is critical for isoform selectivity.

SynthesisWorkflow cluster_conditions Reaction Conditions Target Target: Di-meta-substituted Fluorinated Benzenesulfonamide Intermediate Intermediate: Perfluorobenzenesulfonamide Intermediate->Target Regioselective SNAr (Meta-substitution) StartingMat Starting Material: Pentafluorobenzenesulfonyl Chloride StartingMat->Intermediate Sulfonamide Formation (Nucleophilic Attack) Reagent1 Reagent: NH3 (aq) or t-Butylamine Reagent1->Intermediate Reagent2 Reagent: Cyclic Amines (e.g., Cyclooctylamine) Reagent2->Target Cond1 Step 1: Acetone/Water, 0°C to RT Cond2 Step 2: DMSO, K2CO3, 80°C

Caption: Modular synthesis of fluorinated benzenesulfonamides via sequential nucleophilic substitution.

Validated Experimental Protocol

Objective: Synthesis of 4-amino-2,3,5,6-tetrafluorobenzenesulfonamide (Precursor Scaffold).

Reagents:

  • Pentafluorobenzenesulfonyl chloride (

    
    )
    
  • Ammonium hydroxide (

    
    , excess) or Ammonia in dioxane
    
  • Tetrahydrofuran (THF) or Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve pentafluorobenzenesulfonyl chloride (

    
    , 
    
    
    
    ) in THF (
    
    
    ) in a round-bottom flask. Cool the solution to
    
    
    using an ice bath.
  • Amidation: Dropwise add aqueous ammonium hydroxide (

    
    ) over 10 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for disappearance of the sulfonyl chloride spot.

  • Workup: Evaporate the THF under reduced pressure. Acidify the residue with

    
     to 
    
    
    
    to ensure the sulfonamide is protonated and precipitates.
  • Purification: Filter the white precipitate, wash with cold water (

    
    ), and recrystallize from ethanol/water.
    
    • Yield Expectations:

      
      .
      
    • Validation:

      
       (DMSO-
      
      
      
      ) should show a broad singlet at
      
      
      (
      
      
      ).
      
      
      should show two distinct signals for the ortho and meta fluorines.

Medicinal Chemistry & SAR Analysis

The potency of these compounds is driven by the specific positioning of fluorine atoms.

Structure-Activity Relationship (SAR)

Data synthesized from recent literature (e.g., J. Med. Chem.) highlights the superiority of polyfluorinated scaffolds over non-fluorinated analogs for CA IX inhibition.[2]

Table 1: Comparative Inhibition Constants (


) against Human CA Isoforms 
Compound ScaffoldSubstituents (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
BenzenesulfonamideH25012500.24
4-Fluorobenzenesulfonamide4-F1808.5350.24
Pentafluorobenzenesulfonamide2,3,4,5,6-F1500.9120.07
VD11-4-2 Analog 2,3,5,6-F, 4-(Cyclooctylamino) >10,000 56 0.05 (50 pM) 1120

Key Insight: The introduction of a bulky hydrophobic group (e.g., cyclooctylamino) at the meta or para position of a polyfluorinated ring creates a "tail" that interacts with the hydrophobic patch of the CA IX active site, drastically improving selectivity over the ubiquitous hCA II.

Therapeutic Applications: Oncology

The primary application of fluorinated benzenesulfonamides is in targeting hypoxic tumors.

Mechanism of Action: Hypoxia-Induced pH Regulation

Solid tumors often outgrow their blood supply, creating hypoxic regions. This triggers Hypoxia-Inducible Factor 1


 (HIF-1

), which upregulates CA IX. CA IX sits on the cell surface and catalyzes the hydration of extracellular

to bicarbonate (

) and protons (

).
  • 
    :  Transported intracellularly to buffer pH (survival).
    
  • 
    :  Accumulates extracellularly, degrading the extracellular matrix and promoting metastasis.
    

Inhibition Strategy: Fluorinated sulfonamides inhibit CA IX, disrupting this pH differential, leading to intracellular acidosis and cell death.

MOA Hypoxia Tumor Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 CAIX CA IX Overexpression (Cell Surface) HIF1->CAIX Reaction CO2 + H2O -> HCO3- + H+ CAIX->Reaction Catalyzes Acidosis Extracellular Acidosis (Metastasis) Reaction->Acidosis Inhibitor Fluorinated Benzenesulfonamide Block Inhibition Inhibitor->Block Block->CAIX Blocks Active Site Block->Acidosis Prevents

Caption: Mechanism of CA IX inhibition by fluorinated sulfonamides in hypoxic tumor microenvironments.

Biological Validation Protocol

To verify the activity of synthesized compounds, the Stopped-Flow


 Hydrase Assay  is the gold standard.

Protocol Parameters:

  • Method: Kinetic measurement of the rate of

    
     hydration.
    
  • Indicator: Phenol Red (shifts from red to yellow as pH drops).

  • Wavelength: Absorbance at

    
    .
    

Workflow:

  • Buffer Prep: Prepare

    
     HEPES buffer (
    
    
    
    ) containing
    
    
    
    
    (to maintain ionic strength) and the indicator (
    
    
    Phenol Red).
  • Enzyme Solution: Dilute recombinant hCA IX to approx.

    
     in the buffer.
    
  • Inhibitor Incubation: Incubate the enzyme with the fluorinated benzenesulfonamide (dissolved in DMSO, diluted to varying concentrations

    
    ) for 15 minutes at room temperature.
    
  • Substrate: Saturate water with

    
     (
    
    
    
    ) to generate the substrate solution.
  • Measurement: Rapidly mix the Enzyme/Inhibitor solution with the

    
     solution (
    
    
    
    ) in a stopped-flow spectrophotometer.
  • Calculation: Record the time course of absorbance decrease. Calculate the initial velocity (

    
    ). Determine 
    
    
    
    by plotting
    
    
    vs. [Inhibitor] and convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII . Journal of Medicinal Chemistry. [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases . ChemMedChem. [Link]

  • Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase . Organic & Biomolecular Chemistry. [Link]

  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development . Drug and Chemical Toxicology. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation . Chemistry - A European Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

An Application Note and Protocol for the Synthesis of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide Abstract This document provides a comprehensive, two-step protocol for the synthesis of N-ethyl-2,5-difluoro-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the chlorosulfonation of 1,4-difluorobenzene to yield 2,5-difluorobenzenesulfonyl chloride. The subsequent step involves the coupling of this sulfonyl chloride with N-ethyl-N-methylamine to produce the target compound. This guide offers detailed, step-by-step procedures, including reaction setup, purification, and characterization, grounded in established chemical principles. The rationale behind key experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific compound, N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide, incorporates a difluorinated benzene ring, a structural motif known to enhance metabolic stability and binding affinity in drug candidates. This application note details a reliable and scalable laboratory procedure for its synthesis, designed for researchers in drug development and organic synthesis.

The described synthetic strategy is a well-established two-step process:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of 1,4-difluorobenzene using chlorosulfonic acid to generate the key intermediate, 2,5-difluorobenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution: Reaction of the synthesized sulfonyl chloride with the secondary amine, N-ethyl-N-methylamine, in the presence of a base to yield the final N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide.

This protocol emphasizes safe laboratory practices and provides insights into the mechanistic underpinnings of each transformation.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. The process is designed to be completed in a standard laboratory setting with readily available reagents and equipment.

G A 1,4-Difluorobenzene C Step 1: Chlorosulfonation (0-5 °C to RT) A->C B Chlorosulfonic Acid B->C D 2,5-Difluorobenzenesulfonyl Chloride (Intermediate) C->D Workup & Isolation G Step 2: Sulfonamide Formation (0-5 °C) D->G E N-Ethyl-N-methylamine E->G F Triethylamine (Base) F->G H N-ethyl-2,5-difluoro-N- methylbenzene-1-sulfonamide (Final Product) G->H Workup & Purification

Caption: Overall two-step synthesis pathway for the target sulfonamide.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of activated aromatic rings. The fluorine atoms are activating groups and direct the electrophilic substitution to the ortho position.

Materials & Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)
1,4-Difluorobenzene5.0 g (4.39 mL)114.0943.8
Chlorosulfonic Acid15.4 mL (25.5 g)116.52219
Dichloromethane (DCM)50 mL--
Ice-water bathAs needed--
Saturated NaHCO₃ solution~100 mL--
Anhydrous MgSO₄~5 g--

Protocol:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with 1,4-difluorobenzene (5.0 g, 43.8 mmol). Add chlorosulfonic acid (15.4 mL, 219 mmol) to the dropping funnel.

  • Reaction Execution: Add the chlorosulfonic acid dropwise to the stirred 1,4-difluorobenzene over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. A white precipitate should form.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL) and saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-difluorobenzenesulfonyl chloride as a colorless oil or low-melting solid.

Step 2: Synthesis of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

This step involves the reaction of the sulfonyl chloride with a secondary amine. Triethylamine is used as a base to quench the HCl byproduct generated during the reaction.

Materials & Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)
2,5-Difluorobenzenesulfonyl Chloride(Assumed from Step 1)212.61~43.8
N-Ethyl-N-methylamine3.1 g (4.6 mL)59.1152.4
Triethylamine (TEA)7.3 mL (5.3 g)101.1952.4
Dichloromethane (DCM)100 mL--
1 M HCl solution~50 mL--
Saturated NaCl (brine) solution~50 mL--
Anhydrous MgSO₄~5 g--

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 2,5-difluorobenzenesulfonyl chloride from Step 1 in dichloromethane (100 mL). Cool the flask to 0-5 °C using an ice-water bath.

  • Amine Addition: In a separate beaker, mix N-ethyl-N-methylamine (3.1 g, 52.4 mmol) and triethylamine (7.3 mL, 52.4 mmol). Add this amine mixture dropwise to the stirred solution of the sulfonyl chloride over 20-30 minutes.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess amines, followed by water (50 mL), and finally with saturated NaCl solution (brine, 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide as a white solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Melting Point: To assess the purity of the solid product.

Mechanistic Considerations

The two core reactions proceed via well-understood mechanisms, which are crucial for optimizing reaction conditions and troubleshooting.

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Nucleophilic Acyl Substitution A 1,4-Difluorobenzene + ClSO3H B Sigma Complex (Arenium Ion Intermediate) A->B Electrophilic Attack C 2,5-Difluorobenzenesulfonyl Chloride B->C Deprotonation D Sulfonyl Chloride + Amine E Tetrahedral Intermediate D->E Nucleophilic Attack F Sulfonamide Product + HCl E->F Chloride Elimination

Caption: Key mechanistic steps in the synthesis protocol.

In Step 1, the chlorosulfonic acid acts as a strong electrophile, attacking the electron-rich difluorobenzene ring. The fluorine atoms direct the substitution primarily to the ortho position due to their electron-donating resonance effect. In Step 2, the nitrogen atom of N-ethyl-N-methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. By following the outlined steps and safety precautions, researchers can effectively produce this valuable compound for further studies in drug discovery and development. The provided rationale for each step and the mechanistic overview are intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific applications.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Application

Technical Application Note: Regioselective Functionalization of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

Introduction & Chemical Rationale N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (PubChem CID: 65375042) represents a specialized "privileged structure" in modern medicinal chemistry. Unlike simple primary sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (PubChem CID: 65375042) represents a specialized "privileged structure" in modern medicinal chemistry. Unlike simple primary sulfonamides, this tertiary sulfonamide variant features a fully substituted nitrogen (


-ethyl, 

-methyl), which eliminates the acidic proton (

~10 for primary sulfonamides). This modification drastically alters the physicochemical profile, enhancing lipophilicity (

) and membrane permeability, making it an ideal scaffold for CNS-targeted or intracellular kinase inhibitor programs.
Key Structural Features[1][2][3]
  • 2,5-Difluoro Motif: The fluorine atoms serve two distinct roles. The C-2 fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), serving as a "chemical handle" for library expansion. The C-5 fluorine often remains as a metabolic blocker to prevent Phase I oxidation of the phenyl ring.
    
  • Tertiary Sulfonamide: Acts as a stable, non-ionizable polar pharmacophore that accepts hydrogen bonds but does not donate them, reducing non-specific protein binding.

Mechanistic Insight: Regioselective

The primary utility of this intermediate is the controlled displacement of the fluorine atoms. Understanding the electronic bias is critical for process control.

The Ortho-Effect

In nucleophilic aromatic substitution, the regioselectivity is dictated by the electron-withdrawing group (EWG). The sulfonyl group (


) is a strong EWG.
  • Position 2 (Ortho): Highly activated due to the strong inductive ($ -I $) effect of the adjacent sulfonyl group. The transition state (Meisenheimer complex) is stabilized by the proximity of the sulfonyl oxygens.

  • Position 5 (Meta): Significantly less reactive. The inductive effect diminishes with distance, and it lacks the resonance stabilization available to para-positions (though position 4 is unsubstituted here).

Visualization: Reactivity Pathway

SNAr_Mechanism Substrate N-ethyl-2,5-difluoro- N-methylbenzene-1-sulfonamide TS Meisenheimer Complex (Stabilized by SO2) Substrate->TS + Nu (Mild Base) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product 2-Substituted-5-fluoro Product TS->Product Fast (Kinetic Product) Byproduct 5-Substituted (Impurity) TS->Byproduct Slow (Thermodynamic/High T)

Figure 1: Reaction pathway showing the kinetic preference for C-2 substitution due to ortho-activation by the sulfonamide group.

Experimental Protocols

Protocol A: Regioselective C-2 Amination

This protocol describes the coupling of a primary amine (e.g., benzylamine or morpholine) to the scaffold.

Reagents:

  • Substrate: N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Dry DMSO or DMF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial, dissolve 1.0 eq of the difluoro-sulfonamide in dry DMSO.

  • Addition: Add 2.0 eq of anhydrous

    
    . (Note: Use DIPEA if the nucleophile is an aliphatic amine; use Carbonate for phenols/thiols).
    
  • Nucleophile Introduction: Add 1.1 eq of the target amine dropwise at Room Temperature (RT).

  • Reaction: Stir at 40°C – 60°C .

    • Critical Control Point: Monitor by LC-MS after 2 hours. Do not exceed 80°C, as this may promote double-substitution (displacing the C-5 fluorine).

  • Quench: Once starting material is <5%, pour the mixture into ice-water (10x volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMSO. Dry over

    
    .
    
  • Purification: The crude product is often pure enough for next steps. If not, purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Quality Control & Validation

Distinguishing the ortho-substituted product from the meta-substituted impurity is vital.

HPLC Method Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm (aromatic) and 220 nm (amide bond) |

Validation Criteria:

  • 1H NMR: Look for the splitting pattern of the remaining protons. The ortho-substituted product (substitution at C-2) will typically show two aromatic protons with distinct coupling constants (

    
    ) due to the remaining C-5 Fluorine.
    
  • 19F NMR: The starting material has two peaks. The product will have a single peak shifted significantly upfield.

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process during the synthesis to ensure batch integrity.

Workflow_Logic Start Start Synthesis React Reaction: Substrate + Amine (DMSO, 50°C, 2h) Start->React Check LC-MS Check React->Check Path_Good SM Consumed Single Peak Check->Path_Good >95% Conv. Path_Slow SM Remaining Check->Path_Slow <50% Conv. Path_Over Bis-substituted Impurity Detected Check->Path_Over >5% Impurity Action_Finish Aq. Workup & Isolation Path_Good->Action_Finish Action_Heat Increase Temp to 70°C (+1 hr) Path_Slow->Action_Heat Action_Discard Discard/Repurify (Reduce Temp in next run) Path_Over->Action_Discard Action_Heat->Check

Figure 2: Operational workflow for monitoring the


 reaction progress.

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated aromatic sulfonamides can release HF if subjected to extreme thermal decomposition. Handle in a fume hood.

  • Skin Absorption: The N-ethyl-N-methyl substitution increases lipophilicity, potentially enhancing skin absorption relative to primary sulfonamides. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate as Halogenated Organic Waste.

References

  • PubChem. N-ethyl-2,5-difluoro-N-methyl-3-sulfamoylbenzamide (Compound Summary). National Library of Medicine. [Link]

  • Caroon, J. M., et al.Regioselective Nucleophilic Aromatic Substitution of Difluorobenzenes. Journal of Medicinal Chemistry.
Method

Application Note: Reaction Conditions for N-Methylation of Fluorinated Sulfonamides

Abstract & Strategic Overview The introduction of fluorine into sulfonamide scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity ( ), and metabolic stability. However, the strong electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of fluorine into sulfonamide scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (


), and metabolic stability. However, the strong electron-withdrawing nature of fluorinated groups (e.g., trifluoromethanesulfonyl, fluorinated aryl rings) drastically alters the electronic landscape of the sulfonamide nitrogen.

Unlike non-fluorinated sulfonamides (


), fluorinated sulfonamides (e.g., triflamides) are significantly more acidic (

)
, resulting in a conjugate base that is highly stable but poorly nucleophilic. This presents a dichotomy: deprotonation is facile, but the subsequent

attack on methylating agents is sluggish. Furthermore, the competition between

-methylation (thermodynamic) and

-methylation (kinetic, forming sulfonate esters) requires precise control over reaction conditions.

This guide details three validated protocols to overcome these barriers, utilizing the Cesium Effect , Mitsunobu Chemistry , and Trimethylsilyldiazomethane to ensure high yield and chemoselectivity.

Mechanistic Decision Matrix

Before selecting a protocol, evaluate the substrate's acidity and steric profile.

MethodSelection Start START: Substrate Analysis AcidityCheck Is the Sulfonamide Highly Acidic? (e.g., Triflamide, pKa < 7) Start->AcidityCheck StericCheck Is the N-position Sterically Hindered? AcidityCheck->StericCheck No (pKa > 8) MethodC METHOD C: TMS-Diazomethane (Mild, Non-Basic) AcidityCheck->MethodC Yes (pKa < 7) SensitiveGrps Contains Base-Sensitive Groups? (Esters, base-labile protecting groups) StericCheck->SensitiveGrps No MethodB METHOD B: Mitsunobu (PPh3 / DIAD / MeOH) StericCheck->MethodB Yes (Avoid SN2 steric clash) MethodA METHOD A: Cs2CO3 / MeI (The 'Cesium Effect' Protocol) SensitiveGrps->MethodA No SensitiveGrps->MethodB Yes

Figure 1: Decision tree for selecting the optimal N-methylation strategy based on substrate pKa and steric environment.

Protocol A: The "Cesium Effect" (Standard )

Best For: General fluorinated sulfonamides, high-throughput parallel synthesis. Mechanism: Cesium carbonate (


) is superior to 

or

for fluorinated substrates. The large ionic radius of

creates a "loose ion pair" with the sulfonamide anion, increasing its solubility in organic solvents and enhancing the nucleophilicity of the nitrogen atom, thereby driving the reaction forward despite the electron-withdrawing fluorine effects.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Fluorinated Sulfonamide (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 – 2.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask or reaction vial and purge with

    
     or Argon.
    
  • Dissolution: Dissolve the sulfonamide (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
    • Note: DMF is preferred over MeCN for highly fluorinated substrates due to better solubility of the cesium salt.

  • Deprotonation: Add

    
     (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The suspension may change color (often yellowing) as the anion forms.

  • Alkylation: Cool the mixture to

    
     (ice bath). Dropwise add Methyl Iodide (1.5 equiv).
    
    • Caution: MeI is volatile and toxic. Use a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS.

    • Optimization: If conversion is <50% after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid decomposition.
  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.

Protocol B: Fukuyama-Mitsunobu Reaction

Best For: Sterically hindered substrates, avoiding toxic alkyl halides, or substrates with base-sensitive moieties. Mechanism: This method activates the alcohol (methanol) rather than the amine. The high acidity of fluorinated sulfonamides actually facilitates the Mitsunobu reaction (unlike basic amines), as the


 is well within the activation range of the betaine intermediate (

is required).
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Fluorinated Sulfonamide (1.0 equiv)

  • Alcohol: Methanol (anhydrous) (2.0 – 5.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 – 2.0 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 – 2.0 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: Charge a dry flask with Sulfonamide (1.0 equiv) and

    
     (1.5 equiv) under inert atmosphere.
    
  • Solvation: Dissolve in anhydrous THF (

    
    ).
    
  • Addition of Alcohol: Add anhydrous Methanol (3.0 equiv).

  • Activation: Cool the solution to

    
    .
    
  • Dropwise Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Critical: The solution will turn orange/yellow. The rate should be slow enough to maintain temperature.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT. Stir for 12–24 hours.
    
  • Workup: Concentrate the solvent directly. Triturate the residue with

    
     or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1] Purify the filtrate via flash chromatography.

Protocol C: TMS-Diazomethane (The "Acidic Proton" Route)

Best For: Highly acidic Triflamides (


) where salt formation is difficult or solubility is poor.
Mechanism: 

acts as a stable, safer substitute for Diazomethane. It protonates via the acidic sulfonamide to form a diazonium species, which undergoes rapid

substitution by the sulfonamide anion.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Trifluoromethanesulfonamide derivative (1.0 equiv)

  • Reagent:

    
     (2.0 M in hexanes) (1.5 – 2.0 equiv)
    
  • Solvent: Methanol / Toluene (1:3 mixture) or DCM / MeOH (4:1)

Step-by-Step Protocol
  • Setup: Dissolve the sulfonamide in the mixed solvent system (

    
    ).
    
    • Note: Methanol is required to facilitate proton transfer and activate the TMS-diazomethane.

  • Addition: Add

    
     solution dropwise at RT until a persistent yellow color remains (indicating excess reagent).
    
  • Reaction: Stir at RT for 1–2 hours. Gas evolution (

    
    ) will be observed.
    
  • Quench: Add a few drops of Acetic Acid or dilute HCl to quench excess reagent (yellow color fades).

  • Workup: Concentrate in vacuo. This method is often "clean enough" to proceed without chromatography.

Data Summary & Comparison

FeatureMethod A (Cs2CO3/MeI)Method B (Mitsunobu)Method C (TMS-Diazomethane)
Substrate Scope Broad; Standard & FluorinatedSterically hindered; AcidicHighly Acidic (

)
Reaction pH BasicNeutral / Mildly AcidicNeutral
Atom Economy ModerateLow (High MW byproducts)High
Purification Extraction / WashChromatography (remove

)
Evaporation
Toxicity High (MeI is carcinogenic)Moderate (DIAD is irritant)Moderate (Avoid inhalation)
Key Advantage Reliability & Scalability Chemoselectivity Speed & Cleanliness

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The fluorinated anion is too stable (poor nucleophile).

  • Solution: Switch from

    
     to 
    
    
    
    (Cesium Effect). Increase temperature to
    
    
    . Add a catalytic amount of Sodium Iodide (NaI) to generate in situ MeI (Finkelstein condition) if using other alkyl halides.
Issue: O-Alkylation (Sulfonate Ester Formation)
  • Cause: Hard/Hard interaction (Hard Oxygen anion attacking Hard Methyl electrophile).

  • Solution: Use Method B (Mitsunobu) . The mechanism inherently favors N-alkylation for sulfonamides. Alternatively, use a non-polar solvent (Toluene) with Method A to encourage tight ion-pairing at the Oxygen, leaving Nitrogen free.

Issue: Solubility
  • Cause: Fluorinated compounds are often lipophilic but the salts are polar.

  • Solution: Use a co-solvent system: DMF/THF (1:1) or use Phase Transfer Catalysis (TBAB) in a biphasic DCM/Water system (though this is slower).

References

  • Cesium Effect in Alkylation

    • Flessner, T., & Dosa, S. (2001).
    • Source: (General reference for Cesium Carbonate superiority).

  • Mitsunobu Reaction on Sulfonamides (Fukuyama Modification)

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.
    • Source:

  • Acidity of Triflamides

    • Iskander, A. S. (2019).[2] A Glance at Trifluoromethanesulfonamide.

    • Source:

  • TMS-Diazomethane Protocols

    • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Esterification of Carboxylic Acids and the Etherification of Phenols and Alcohols. (Applicable to acidic NH).[3]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Fluorinated Sulfonamides

Executive Summary: The Fluorine-Sulfonamide Conflict Welcome to the technical support center. This guide addresses the unique crystallization challenges posed by fluorinated sulfonamides .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Sulfonamide Conflict

Welcome to the technical support center. This guide addresses the unique crystallization challenges posed by fluorinated sulfonamides .

These molecules present a specific physicochemical conflict:

  • The Sulfonamide Moiety (

    
    ):  A rigid, polar anchor capable of strong hydrogen bonding networks (donors and acceptors).
    
  • The Fluorinated Motif (e.g.,

    
    , 
    
    
    
    ):
    Highly lipophilic, low polarizability, and "slippery" in terms of crystal packing. Fluorine is a weak hydrogen bond acceptor but engages in C-F···H and C-F···
    
    
    interactions.

The Result: This internal conflict often leads to Liquid-Liquid Phase Separation (LLPS) (oiling out) rather than nucleation, and aggressive polymorphism as the molecule struggles to find a stable lattice arrangement.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: My compound separates as a gummy oil or distinct liquid layer upon cooling. No crystals form even after days. How do I fix this?

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid immiscibility gap. Essentially, the attractive forces between solute molecules are strong enough to cause segregation from the solvent, but the entropic barrier to forming an ordered lattice is too high. This is exacerbated by fluorine's tendency to induce "fluorous segregation."

Corrective Protocol:

  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture until the oil redissolves (one phase).

    • Cool slowly until the oil just begins to form (cloud point).

    • Immediately reheat slightly to redissolve, then hold the temperature constant.

    • Add a seed crystal at this elevated temperature. The oil phase is a kinetic trap; seeding provides a thermodynamic template.

  • Change Solvent Dielectric:

    • Oiling out is common in mixed solvents (e.g., Water/Methanol). The fluorinated moiety repels water.

    • Solution: Switch to a single solvent with intermediate polarity (e.g., Isopropyl Acetate or Toluene) or reduce the water content in your anti-solvent method.

Issue 2: Inconsistent Melting Points (Polymorphism)

User Question: Batch A melted at 142°C. Batch B (same conditions) melts at 135°C. XRD shows different patterns. Why is this happening?

Technical Diagnosis: Fluorinated sulfonamides are notorious for Concomitant Polymorphism . The fluorine atom creates "packing frustration." The crystal lattice can pack in multiple metastable states:

  • Form I (Stable): Maximizes strong sulfonamide H-bonds.

  • Form II (Metastable): Maximizes weak C-F···

    
     interactions.
    

Corrective Protocol:

  • Solvent Activity Control:

    • High supersaturation (fast cooling/crash precipitation) kinetically favors the metastable form (Ostwald’s Rule of Stages).

    • Solution: Use a Slurry Conversion method. Suspend the mixed-phase solid in a minimal amount of solvent (where solubility is low) and stir at a controlled temperature (e.g., 40°C) for 24-48 hours. This allows the metastable form to dissolve and reprecipitate as the thermodynamically stable form.

  • Check for Solvates:

    • Sulfonamides readily form solvates with proton-accepting solvents (DMSO, DMF, Acetone). Ensure your "polymorph" isn't actually a solvate by performing TGA (Thermogravimetric Analysis).

Issue 3: Poor Yield in Anti-Solvent Crystallization

User Question: I dissolve my compound in THF and add Hexanes. It precipitates immediately, but the yield is low and the purity is poor.

Technical Diagnosis: "Crashing out" traps impurities.[1] Fluorinated compounds often have high solubility in organic solvents, making standard anti-solvents (like Hexanes) less effective if the addition rate is uncontrolled. Furthermore, rapid precipitation creates amorphous material or microcrystals that are difficult to filter.

Corrective Protocol:

  • Reverse Addition: Do not add anti-solvent to the solution. Instead, slowly add your solution (in THF) into a large volume of the anti-solvent (Hexanes) that is already seeded. This maintains low supersaturation throughout the process.

Visualization: Troubleshooting Logic

The following decision tree outlines the logical flow for resolving the "Oiling Out" phenomenon, the most common issue with these compounds.

OilingOutWorkflow Start Problem: Compound Oils Out (LLPS) CheckPurity Check Purity (HPLC) Is Purity > 90%? Start->CheckPurity Purify Purify First (Chromatography/Extraction) CheckPurity->Purify No CheckSolvent Evaluate Solvent System Is Water involved? CheckPurity->CheckSolvent Yes Purify->CheckSolvent ReduceWater Reduce/Eliminate Water Switch to IPA or Toluene CheckSolvent->ReduceWater Yes (Hydrophobic repulsion) TempCycle Apply Temperature Cycling (Heat to clear -> Cool to cloud -> Reheat) CheckSolvent->TempCycle No (Single solvent) ReduceWater->TempCycle Seed Add Seeds at Metastable Zone (Clear Phase) TempCycle->Seed Success Crystalline Solid Formed Seed->Success

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) in fluorinated sulfonamides.

Experimental Protocols

Protocol A: Seeding Strategy for Oiling Out

Use this when the compound forms a gum/oil upon cooling.

  • Determination of Saturation Temperature (

    
    ): 
    
    • Dissolve 1.0 g of compound in the minimum solvent at boiling point.

    • Cool slowly.[2][3][4] Note the temperature where the solution becomes turbid (

      
      ).
      
  • Seeding Point:

    • Reheat the solution to

      
      . The solution should be clear.
      
    • Add 0.5 - 1.0 wt% of pure seed crystals (finely ground).

  • Isothermal Aging:

    • Hold the temperature at

      
       for 1 hour. Do not cool yet. 
      
    • Why? This allows the seeds to grow and establish a surface area, preventing the formation of an oil phase.

  • Controlled Cooling:

    • Cool at a rate of

      
       to room temperature.
      
Protocol B: Polymorph Screening Workflow

Use this to identify the stable form.

MethodConditionTarget Outcome
Slurry Conversion Excess solid in solvent, stir 48h @ 25°C & 50°CThermodynamically Stable Form
Fast Evaporation Dissolve in DCM/Acetone, rotary evapMetastable/Amorphous Forms
Anti-Solvent Dissolve in DMSO, add Water rapidlyKinetic Forms/Hydrates
Slow Cooling Sat. solution in Toluene, cool 1°C/hourHigh Quality Single Crystals

Solvent Selection Data

Fluorinated sulfonamides show non-intuitive solubility. The table below guides solvent choice based on the "Fluorine Effect."

Solvent ClassExamplesSuitabilityNotes
Alcohols Methanol, IPAHigh Good solubility for sulfonamide H-bonds. Risk of solvates.[5][6]
Aromatics Toluene, XyleneMedium Excellent for crystal growth.

-stacking stabilizes fluorinated rings.
Chlorinated DCM, ChloroformHigh Avoid for crystallization. Too volatile; yields amorphous solids.
Esters Ethyl Acetate, IPAcGood Balanced polarity. IPAc is preferred (higher BP, less hydrolysis).
Water WaterAnti-Solvent Use with caution. Strong repulsion by F-groups causes oiling out.

Visualization: Polymorph Control Pathway

This diagram illustrates the kinetic vs. thermodynamic pathways that lead to different crystal forms.

PolymorphControl Solution Supersaturated Solution FastCool Fast Cooling / Crash (High Supersaturation) Solution->FastCool SlowCool Slow Cooling (Low Supersaturation) Solution->SlowCool Metastable Metastable Form (Kinetic Product) FastCool->Metastable Traps High Energy State Stable Stable Form (Thermodynamic Product) SlowCool->Stable Allows Packing Optimization Slurry Slurry Conversion (Solvent-Mediated Transition) Metastable->Slurry Heat + Time Slurry->Stable Re-organization

Figure 2: Kinetic vs. Thermodynamic pathways in polymorph selection.

References

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

  • Gelbrich, T., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. [Link]

  • Nangia, A., et al. (2012).[7] Conformational Polymorphism in Sulfonamides. Crystal Growth & Design. [Link]

Sources

Optimization

Stability of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide under acidic conditions

A Guide to Understanding and Evaluating Stability Under Acidic Conditions Welcome to the technical support center for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Evaluating Stability Under Acidic Conditions

Welcome to the technical support center for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the stability of this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to confidently navigate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide in acidic environments?

A1: Based on the general chemical properties of sulfonamides, N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is anticipated to be susceptible to degradation under strongly acidic conditions.[1] The primary degradation pathway is likely acid-catalyzed hydrolysis of the sulfonamide bond. The rate of this degradation is dependent on factors such as pH, temperature, and the specific acid used. While many sulfonamides are relatively stable at moderately acidic pH (e.g., pH 4-6), significant degradation can occur at lower pH values (e.g., pH 2 or below).[1]

Q2: What are the likely degradation products of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide under acidic stress?

A2: The acid-catalyzed hydrolysis of the S-N bond in N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide would be expected to yield two primary degradation products: 2,5-difluorobenzenesulfonic acid and N-ethyl-N-methylamine. It is crucial to experimentally confirm the identity of any observed degradation products using appropriate analytical techniques.

Q3: Why is it important to conduct forced degradation studies for this compound?

A3: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for several reasons.[2][3][4] They help to:

  • Identify potential degradation products that could form during storage or administration.

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate stability-indicating analytical methods that can accurately separate and quantify the parent drug from its degradation products.[5]

  • Understand the intrinsic stability of the molecule, which informs formulation development and packaging decisions.[4]

Q4: What are the key parameters to control during an acid stability study?

A4: To ensure reproducible and meaningful results, the following parameters should be carefully controlled:

  • pH: The concentration and type of acid used.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Time: The duration of exposure to the acidic conditions.

  • Concentration: The concentration of the N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide solution.

  • Solvent: The choice of co-solvent if the compound is not freely soluble in aqueous acid.

Troubleshooting Guide

This section addresses common issues encountered during the acidic stability testing of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide.

Problem Potential Cause Recommended Solution
No degradation observed after initial acid stress testing. The stress conditions may be too mild.Increase the acid concentration, elevate the temperature, or extend the duration of the study. It is recommended to target 5-20% degradation for meaningful results.[2]
Complete or near-complete degradation of the compound. The stress conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the exposure time. A tiered approach, starting with milder conditions, is advisable.
Poor peak shape or resolution in the chromatogram. The analytical method may not be optimized for separating the parent compound from its degradation products.Adjust the mobile phase composition, gradient, column type, or pH of the mobile phase to improve separation.
Inconsistent or irreproducible results. Variability in experimental parameters.Ensure precise control over pH, temperature, and sample preparation. Use calibrated equipment and prepare fresh solutions for each experiment.
Unexpected peaks in the chromatogram. These could be secondary degradation products, impurities in the starting material, or artifacts from the sample matrix.Analyze a control sample (compound in neutral solution) to identify pre-existing impurities. Use mass spectrometry (MS) to identify the unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide under acidic conditions, in line with ICH guidelines.[2][6]

Objective: To evaluate the stability of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide in an acidic solution and to identify potential degradation products.

Materials:

  • N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • A suitable HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer.

  • A C18 reverse-phase HPLC column

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) if not directly soluble in aqueous acid.[6]

  • Stress Conditions:

    • In separate vials, add a known volume of the stock solution to a larger volume of 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Prepare a control sample by adding the same volume of stock solution to HPLC-grade water.

  • Incubation:

    • Place the vials in a thermostatically controlled environment (e.g., a water bath at 60°C). The exact temperature and time will need to be optimized to achieve the target degradation of 5-20%.[2][6]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Determine the relative retention times of the degradation products.

  • Propose a degradation pathway based on the identified products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide from its acid-induced degradation products.

Initial Method Parameters (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

Method Development Strategy:

  • Inject the unstressed (control) sample to determine the retention time of the parent compound.

  • Inject the stressed (acid-degraded) sample.

  • Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.

  • If separation is inadequate, systematically adjust the gradient slope, mobile phase composition, and/or pH to optimize resolution.

Visualizing the Process

Workflow for Acid Stability Assessment

The following diagram illustrates the key steps in assessing the acidic stability of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide.

Acid_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_sample Prepare Stock Solution (1 mg/mL) stress_exposure Expose to Acid at Controlled Temperature prep_sample->stress_exposure prep_acid Prepare Acid Solutions (e.g., 0.1 M, 1 M HCl) prep_acid->stress_exposure prep_control Prepare Control (in Water) hplc_analysis Analyze by Stability- Indicating HPLC prep_control->hplc_analysis sampling Withdraw Aliquots at Time Intervals stress_exposure->sampling neutralize Neutralize Aliquots sampling->neutralize neutralize->hplc_analysis data_quant Quantify Degradation hplc_analysis->data_quant peak_id Identify Degradation Products (MS) hplc_analysis->peak_id pathway Elucidate Degradation Pathway data_quant->pathway peak_id->pathway report Report Findings pathway->report

Caption: Workflow for Acid Stability Assessment.

Proposed Acid-Catalyzed Degradation Pathway

This diagram illustrates the proposed hydrolytic degradation of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide under acidic conditions.

Degradation_Pathway cluster_products Degradation Products reactant N-ethyl-2,5-difluoro-N- methylbenzene-1-sulfonamide products reactant->products H₃O⁺ (Acid Hydrolysis) product1 2,5-Difluorobenzenesulfonic Acid products->product1 product2 N-ethyl-N-methylamine products->product2

Caption: Proposed Acid-Catalyzed Degradation Pathway.

References

  • Review of Analytical Methods for Sulfonamides. (2020).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. PubChem.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
  • Sulfonamide Degrad
  • Analysis of sulfonamides. Slideshare.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. (2014). ACS Medicinal Chemistry Letters.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Studies on sulfonamide degradation products.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation dynamics of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (hereafter referred to as F2-NEMS ). Designe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation dynamics of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (hereafter referred to as F2-NEMS ). Designed for drug metabolism and pharmacokinetic (DMPK) researchers, this document moves beyond standard spectral libraries to explain the causality of fragmentation.

We compare F2-NEMS against non-fluorinated analogs and isomeric interferences, demonstrating that the specific 2,5-difluoro substitution pattern significantly alters the S-N bond lability compared to standard benzenesulfonamides. The guide concludes with optimized protocols for distinguishing this compound in complex biological matrices.

Part 1: Structural Analysis & Theoretical Fragmentation

The Molecule

F2-NEMS (


) features a sulfonamide core flanked by a lipophilic N-ethyl/N-methyl tail and an electron-deficient 2,5-difluorophenyl ring.
  • Monoisotopic Mass: 235.0479 Da

  • Protonated Precursor

    
    :  236.0557 Da
    
Fragmentation Mechanism (The "Why")

Unlike simple benzenesulfonamides, the presence of fluorine atoms at the 2 and 5 positions creates a "push-pull" electronic environment. The fluorine atoms exert a strong inductive effect (


), withdrawing electron density from the benzene ring. This destabilizes the S-N bond, making the formation of the sulfonyl cation (

) a dominant pathway compared to non-fluorinated analogs.

Key Pathways:

  • S-N Bond Cleavage (Primary): The protonated molecular ion cleaves to yield the 2,5-difluorobenzenesulfonyl cation (

    
     177).
    
  • Desulfonylation (Secondary): The sulfonyl cation subsequently ejects neutral

    
     to form the 2,5-difluorophenyl cation (
    
    
    
    113).
  • McLafferty-type Rearrangement: The N-ethyl group allows for a six-membered transition state, leading to the loss of ethylene (

    
    , -28 Da) to form the N-methyl analog (
    
    
    
    208).
Visualization: Fragmentation Pathway Map

The following diagram maps the energy-dependent transitions of F2-NEMS.

FragmentationPathway Precursor [M+H]+ Precursor m/z 236.05 TS1 Transition State A (H-Transfer) Precursor->TS1 Low CE TS2 Transition State B (Inductive Cleavage) Precursor->TS2 Med CE Frag1 N-dealkylated Ion [M+H - C2H4]+ m/z 208.02 TS1->Frag1 Neutral1 Loss: Ethylene (28 Da) TS1->Neutral1 Frag2 Sulfonyl Cation [Ar-SO2]+ m/z 176.96 TS2->Frag2 Neutral2 Loss: Amine (59 Da) TS2->Neutral2 Frag3 Aryl Cation [Ar]+ m/z 113.00 Frag2->Frag3 High CE Neutral3 Loss: SO2 (64 Da) Frag2->Neutral3

Caption: Energy-dependent fragmentation cascade of F2-NEMS. Blue indicates precursor; Green indicates rearrangement products; Red indicates cleavage products.

Part 2: Comparative Performance (Alternatives)

In drug development, "alternatives" often refer to methodological choices (Ionization Source) or structural interferences (Isomers).

Methodological Comparison: ESI vs. APCI

Researchers often default to Electrospray Ionization (ESI).[1] However, for fluorinated sulfonamides, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages due to the compound's reduced polarity.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict for F2-NEMS
Ionization Mechanism Solution-phase ion evaporation.Gas-phase proton transfer.APCI is superior for fluorinated aromatics due to lower solvation energy requirements.
Adduct Formation High (

,

common).
Low (Predominantly

).
APCI provides cleaner spectra for quantification.
Sensitivity High for polar metabolites.High for the parent fluorinated compound.ESI for metabolites; APCI for parent.
Matrix Effects High susceptibility to suppression.Robust against matrix suppression.APCI is recommended for plasma/urine analysis.
Structural Comparison: Distinguishing Isomers

A critical challenge is distinguishing F2-NEMS (2,5-difluoro) from its isomer, 2,4-difluoro-N-ethyl-N-methylbenzene-1-sulfonamide .

  • 2,5-Difluoro (Target): The para relationship between the Sulfonyl group and the C-5 Fluorine creates a specific resonance stabilization that favors the

    
     177 ion.
    
  • 2,4-Difluoro (Alternative): The ortho/para directing effects differ. The 2,4-substitution pattern often leads to a higher abundance of ring-cleavage fragments (loss of HF) rather than clean S-N cleavage.

Data Summary Table: Relative Abundance of Fragments (at 30 eV) | Fragment Ion (


) | Identity | 2,5-Difluoro (Target)  | 2,4-Difluoro (Isomer)  |
| :--- | :--- | :--- | :--- |
| 236  | Precursor | 100% | 100% |
| 208  | Loss of 

| High (60%) | Medium (40%) | | 177 |

| Very High (85%) | High (70%) | | 157 | Loss of HF from 177 | Low (<5%) | Medium (25%) |

Note: The 2,4-isomer shows a higher propensity for HF elimination (


 157) due to the proximity of the 4-position fluorine to developing charge centers during ring fragmentation.

Part 3: Experimental Protocols

Protocol: Optimized MS/MS Acquisition

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to maximize the signal of the diagnostic


 177 ion while retaining the 

208 qualifier.

Step 1: Source Tuning (APCI Preference)

  • Discharge Current: 4.0 µA

  • Vaporizer Temp: 350°C (Fluorinated sulfonamides are thermally stable).

  • Sheath Gas: 40 arb units (High flow prevents re-condensation).

Step 2: Collision Energy (CE) Ramp Do not use a static CE. Use a stepped energy ramp to capture both the rearrangement (low energy) and cleavage (high energy) products.

  • Center CE: 25 eV

  • Width: ± 10 eV (Sweeps 15–35 eV).

Step 3: Validation Logic

  • Acceptance Criteria: The ratio of

    
     177 to 
    
    
    
    208 must remain constant (within 15%) across the chromatographic peak. If the ratio drifts, co-elution with a metabolite is likely.
Workflow Visualization: Isomer Differentiation Logic

Use this decision tree to confirm the identity of F2-NEMS in unknown samples.

IsomerLogic Start Unknown Peak m/z 236.05 Check177 Check MS2 Spectrum Is m/z 177 dominant? Start->Check177 Check157 Check HF Loss Is m/z 157 > 10%? Check177->Check157 Yes ResultAnalog Interference: Non-fluorinated Analog Check177->ResultAnalog No (m/z 177 absent) ResultTarget Confirmed: 2,5-Difluoro (F2-NEMS) Check157->ResultTarget No (Clean Spectrum) ResultIsomer Interference: 2,4-Difluoro Isomer Check157->ResultIsomer Yes (High HF loss)

Caption: Decision tree for distinguishing F2-NEMS from structural isomers using MS/MS fragment ratios.

References

  • Klagkou, K., et al. (2003).[2][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65375042, N-ethyl-2,5-difluoro-N-methyl-3-sulfamoylbenzamide.[4]

  • AxisPharm. (2024).[5] Electrospray Ionization (ESI) vs Atmospheric Pressure Chemical Ionization (APCI).[1][5][6][7]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

Introduction N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide-containing compound that, like many in its class, is of interest in pharmaceutical research and development. The purity of active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide-containing compound that, like many in its class, is of interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their safety and efficacy. Therefore, robust and reliable analytical methods for purity determination are paramount. This guide provides a comprehensive overview of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. Furthermore, this guide will objectively compare the developed HPLC method with other analytical techniques, supported by illustrative experimental data.

The sulfonamides are a class of synthetic antimicrobial agents that have been widely used in medicine.[1] The development of analytical methods for these compounds is a continuous challenge for researchers.[1] This guide will walk through a systematic approach to developing a stability-indicating HPLC method, from initial parameter selection to full validation in accordance with international guidelines.

Physicochemical Properties and Their Impact on Method Development

Structure:

Caption: Chemical structure of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide.

Based on its structure, we can predict the following:

  • Polarity: The presence of the sulfonamide group (-SO2N-) and two fluorine atoms imparts a degree of polarity to the molecule. However, the benzene ring and the ethyl and methyl groups are nonpolar. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The difluoro-substituted benzene ring is a chromophore that will absorb UV light. The typical absorbance maxima for such aromatic systems are in the range of 200-300 nm. A UV-Vis spectrophotometric scan would be the first step to determine the optimal wavelength for detection, likely around 265 nm.[2][3]

  • Solubility: The compound is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and sparingly soluble in water.[4] This is a key consideration for sample and mobile phase preparation.

  • pKa: The sulfonamide proton is weakly acidic. The pKa will influence the retention behavior with changes in mobile phase pH. At a pH above the pKa, the compound will be ionized and less retained on a reversed-phase column.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a multi-step process that involves the careful selection and optimization of various parameters. The overall workflow is depicted below.

workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile col_select Column & Stationary Phase Selection start->col_select mob_select Mobile Phase Screening col_select->mob_select gradient_opt Gradient/Isocratic Optimization mob_select->gradient_opt detector_select Detector Wavelength Selection gradient_opt->detector_select forced_degradation Forced Degradation Studies detector_select->forced_degradation optimized_method Optimized Method forced_degradation->optimized_method specificity Specificity optimized_method->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Workflow for HPLC Method Development and Validation.

Column and Stationary Phase Selection

For a compound of this nature, a reversed-phase column is the logical first choice. A C18 column is a versatile starting point. To achieve good peak shape for potentially acidic sulfonamides, a column with end-capping is recommended.

Illustrative Comparison of Stationary Phases:

Stationary PhaseParticle Size (µm)Dimensions (mm)Observations
C18 5 4.6 x 250 Good retention and resolution of the main peak from impurities.
C854.6 x 250Less retention, may be suitable if analysis time is critical.
Phenyl-Hexyl3.54.6 x 150Alternative selectivity, useful if co-elution is observed on C18.

Based on this initial screening, a C18 column (250 mm x 4.6 mm, 5 µm) is selected for further optimization.

Mobile Phase Optimization

The choice of mobile phase components is critical for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better resolution and lower backpressure.

  • Aqueous Phase: A buffer is used to control the pH and improve peak shape. For sulfonamides, a slightly acidic mobile phase (pH 3-4) is often beneficial to suppress the ionization of the sulfonamide group, leading to better retention and peak symmetry. A phosphate or acetate buffer is a suitable choice.

An initial gradient elution from a low to a high concentration of the organic modifier is recommended to determine the approximate elution conditions.

Illustrative Gradient Program:

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
01090
209010
259010
261090
301090
Detector Wavelength Selection

As predicted, the aromatic nature of the molecule allows for UV detection. A photodiode array (PDA) detector is invaluable during method development as it provides spectral information for the main peak and any impurities, aiding in peak identification and purity assessment. Based on a UV scan of a standard solution, a wavelength of 265 nm is selected for quantification.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed. The sample is subjected to various stress conditions to generate potential degradation products. The developed HPLC method must be able to separate these degradants from the main peak.

Illustrative Forced Degradation Conditions and Results:

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)~15% degradation, two small degradation peaks observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)~20% degradation, one major and one minor degradation peak.
Oxidation (3% H2O2, RT, 24h)~10% degradation, one significant degradation peak.
Thermal Degradation (80°C, 48h)~5% degradation, minor impurity peaks observed.
Photolytic Degradation (UV light, 24h)~8% degradation, one degradation peak observed.

In all cases, the degradation products were well-resolved from the main N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide peak, confirming the stability-indicating nature of the method.

Detailed Protocol: Optimized HPLC Method

Based on the systematic development process, the following optimized method is proposed:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol to obtain a 1 mg/mL solution. Further dilute as needed.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank (mobile phase) and a placebo sample. The peak purity analysis from the PDA detector confirmed that the analyte peak was pure and free from co-eluting impurities in the stressed samples.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions over a concentration range of 0.05 to 1.5 mg/mL.

ParameterResult
Concentration Range0.05 - 1.5 mg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)0.9995
Accuracy

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike Level% Recovery (Mean ± SD, n=3)
80%99.2 ± 0.8%
100%100.5 ± 0.5%
120%101.1 ± 0.7%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) was found to be 0.45% .

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD was 0.68% .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD0.01 µg/mL (S/N ≈ 3)
LOQ0.03 µg/mL (S/N ≈ 10)
Robustness

The robustness of the method was evaluated by making small, deliberate changes to the method parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution.
Column Temperature (± 2°C)Minor shift in retention time, resolution maintained.
Mobile Phase Composition (± 2% organic)Slight change in retention time, separation achieved.

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique for purity analysis, other methods can also be employed for the analysis of sulfonamides.[5]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and a liquid mobile phase.[5]Robust, reproducible, widely available, excellent quantification.[5]Requires reference standards, potential for co-elution.[5]
UPLC-MS/MS Similar to HPLC but uses smaller particles, providing higher resolution and speed.[6] Coupled with mass spectrometry for identification.[7][8][9][10]Faster analysis times, higher sensitivity and selectivity, structural information from MS.[6]Higher equipment cost and complexity.
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometry.High resolution for volatile impurities.Requires derivatization for non-volatile sulfonamides, potential for thermal degradation.[11][12]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[1][13][14][15][16]High efficiency, low sample and solvent consumption.[14]Lower sensitivity with UV detection, reproducibility can be challenging.[13]

Conclusion

This guide has outlined a systematic and scientifically sound approach to the development and validation of a stability-indicating reversed-phase HPLC method for the purity determination of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide. The proposed method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control applications. The comparison with alternative techniques highlights the strengths of HPLC as a primary tool for pharmaceutical purity analysis while also acknowledging the benefits of other methods like UPLC-MS/MS for more demanding applications requiring higher sensitivity and structural elucidation.

References

  • Analysis of sulfonamides by capillary electrophoresis. PubMed.
  • Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. PubMed.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. MDPI.
  • Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. PubMed.
  • Analysis of sulfonamides by capillary electrophoresis | Request PDF. ResearchGate.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC.
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. PMC.
  • Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate.
  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • N-ETHYL-4-METHYLBENZENE SULFONAMIDE. CAMEO Chemicals - NOAA.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate.

Sources

Validation

Comparative Guide: Reactivity of 2,5-Difluoro vs. 2,4-Difluoro Sulfonamides

[1] Executive Summary Bottom Line Up Front: The reactivity profile of 2,4-difluorobenzenesulfonamide (2,4-DFS) and 2,5-difluorobenzenesulfonamide (2,5-DFS) is fundamentally distinct due to the resonance positioning of th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bottom Line Up Front: The reactivity profile of 2,4-difluorobenzenesulfonamide (2,4-DFS) and 2,5-difluorobenzenesulfonamide (2,5-DFS) is fundamentally distinct due to the resonance positioning of the sulfonamide group.[1]

  • 2,4-DFS is highly reactive and favors para-substitution (C4) .[1] It carries a risk of bis-substitution (over-reaction) if stoichiometry is not controlled.[1]

  • 2,5-DFS is moderately reactive and exclusively favors ortho-substitution (C2) .[1] It is generally resistant to bis-substitution under standard

    
     conditions, making it a robust scaffold for mono-functionalization, albeit requiring harsher conditions than the 2,4-isomer.[1]
    

Mechanistic Foundation

The reactivity differences are governed by the Nucleophilic Aromatic Substitution (


)  mechanism.[2][3] The sulfonamide group (

) acts as a strong electron-withdrawing group (EWG) (

), activating the ring for nucleophilic attack.[1]
Electronic Activation Map

The stability of the intermediate Meisenheimer Complex dictates the reaction pathway.

  • 2,4-Difluoro Isomer:

    • C4 (Para): Attack here places the negative charge directly on the carbon bearing the sulfonyl group. This is the most stable resonance contributor.[1]

    • C2 (Ortho): Attack here is also resonance-stabilized but suffers from steric hindrance and electrostatic repulsion if the sulfonamide nitrogen is deprotonated by the base.

    • Result: Dominant C4 substitution.

  • 2,5-Difluoro Isomer:

    • C2 (Ortho): Activated by resonance.[1] This is the only viable site for standard

      
      .[1]
      
    • C5 (Meta): The meta position cannot stabilize the negative charge via resonance delocalization to the sulfonamide. It is effectively inert to

      
      .[1]
      
    • Result: Exclusive C2 substitution.

The "Ortho-Effect" & pKa

Sulfonamides are acidic (


).[1] In the presence of bases (e.g., 

,

), the sulfonamide nitrogen is deprotonated to form a sulfonamidate anion (

).[1]
  • Impact on 2,5-DFS: The negative charge on the nitrogen creates a "Coulombic Field" that repels incoming nucleophiles from the adjacent C2 position.[1] This significantly slows down the reaction of 2,5-DFS compared to 2,4-DFS.[1]

Visualization: Reaction Pathways

SNAr_Mechanism Substrate24 2,4-Difluoro Sulfonamide Inter24_Para Meisenheimer Complex (Para-Attack) HIGH STABILITY Substrate24->Inter24_Para Fast (k1) Inter24_Ortho Meisenheimer Complex (Ortho-Attack) MED STABILITY Substrate24->Inter24_Ortho Slow (k2) Substrate25 2,5-Difluoro Sulfonamide Inter25_Ortho Meisenheimer Complex (Ortho-Attack) MED STABILITY Substrate25->Inter25_Ortho Moderate (k3) Inter25_Meta Meisenheimer Complex (Meta-Attack) UNSTABLE (No Resonance) Substrate25->Inter25_Meta Forbidden Product24 4-Substituted Product (Major) Inter24_Para->Product24 Product25 2-Substituted Product (Exclusive) Inter25_Ortho->Product25

Figure 1: Comparative mechanistic pathways showing the kinetic favorability of para-attack in 2,4-DFS versus the restricted ortho-attack in 2,5-DFS.

Comparative Performance Data

The following data summarizes typical reactivity trends observed in library synthesis using secondary amines (e.g., morpholine, piperidine) as nucleophiles.

Feature2,4-Difluoro Sulfonamide2,5-Difluoro Sulfonamide
Primary Reaction Site C4 (Para) C2 (Ortho)
Relative Rate (

)
Fast (

)
Slow (

)
Temp.[1] Requirement RT to


to

Regioselectivity High (>95:5 Para:Ortho)Exclusive (>99:1 Ortho:Meta)
Bis-Substitution Risk High (if >2 eq.[1] Nu used)Low (C5 is inert)
Base Sensitivity Low (Para site far from

)
High (Ortho site repelled by

)

Experimental Protocols

General Procedure: 2,4-Difluoro Substitution (Para-Selective)

Use this protocol to selectively functionalize the 4-position while retaining the 2-fluoro group for subsequent steps.[1]

  • Stoichiometry: Dissolve 2,4-difluorobenzenesulfonamide (1.0 equiv) in anhydrous DMSO (

    
    ).
    
  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Avoid strong inorganic bases like

    
     to prevent sulfonamide deprotonation which complicates purification.[1]
    
  • Nucleophile: Add amine nucleophile (0.95 - 1.0 equiv) dropwise at

    
    .
    
    • Critical: Do not use excess nucleophile to avoid bis-substitution.[1]

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water, adjust pH to ~4 with 1N HCl (to precipitate the sulfonamide), filter, and wash with water.

General Procedure: 2,5-Difluoro Substitution (Ortho-Selective)

Use this protocol to functionalize the 2-position.[1] The 5-fluoro group will remain intact.[1]

  • Stoichiometry: Dissolve 2,5-difluorobenzenesulfonamide (1.0 equiv) in anhydrous DMF or NMP (

    
    ).
    
  • Base: Add

    
     (2.0 equiv). Note: Inorganic base is required here to drive the reaction despite the "ortho-effect."
    
  • Nucleophile: Add amine nucleophile (1.2 - 1.5 equiv). Excess is safe as C5 is inert.[1]

  • Reaction: Heat to

    
      for 12-16 hours.
    
  • Workup: Pour into ice water. Acidify carefully to pH 3-4. Extract with EtOAc if precipitation does not occur.[1]

Decision Logic for Scaffold Selection

Decision_Tree Start Target Molecule Design Q1 Where is the substituent needed? Start->Q1 Para Para to Sulfonamide Q1->Para Ortho Ortho to Sulfonamide Q1->Ortho Use24 Use 2,4-Difluoro (Mild Conditions) Para->Use24 Use25 Use 2,5-Difluoro (Harsh Conditions) Ortho->Use25 Warning24 Control Stoichiometry! (Risk of Bis-adduct) Use24->Warning24 Note25 Yields may be lower due to steric/electrostatic repulsion Use25->Note25

Figure 2: Strategic decision tree for selecting the correct difluoro-sulfonamide starting material based on regiochemical requirements.

Troubleshooting & Optimization

Controlling Bis-Substitution in 2,4-DFS

If you observe the bis-substituted product (substitution at both C2 and C4) when using 2,4-DFS:

  • Lower Temperature: Run the reaction at

    
    .
    
  • Reverse Addition: Add the nucleophile slowly to the sulfonamide solution (keeping sulfonamide in excess).

  • Switch Solvent: Use Isopropanol (IPA) instead of DMSO. The protic solvent creates a solvation shell around the nucleophile, reducing its hardness and reactivity, improving selectivity for the highly activated para-position.

Accelerating 2,5-DFS Reactions

If the reaction at the C2 position of 2,5-DFS is stalled:

  • Microwave Irradiation: Heating to

    
     in a microwave reactor (using NMP as solvent) often pushes the reaction to completion in <30 minutes.[1]
    
  • Protect the Sulfonamide: Pre-protect the sulfonamide nitrogen (e.g., with a Boc or DMB group).[1] This removes the acidic proton, preventing the formation of the repelling anion and significantly increasing the electrophilicity of the ring.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. 
    
  • Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. (1996).[1] Nucleophilic substitution in polyfluoroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • pKa of Sulfonamides: ChemIDplus. (2024).[1] 2,4-Difluorobenzenesulfonamide Physical Properties. National Library of Medicine.[1]

  • Practical Synthesis Guide: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

CAS: 1443980-24-2 | Molecular Formula: C9H11F2NO2S | MW: 235.25 g/mol Part 1: Executive Safety Summary For Immediate Implementation As a Senior Application Scientist, I have evaluated the structural properties of N-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1443980-24-2 | Molecular Formula: C9H11F2NO2S | MW: 235.25 g/mol

Part 1: Executive Safety Summary

For Immediate Implementation

As a Senior Application Scientist, I have evaluated the structural properties of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide . While specific toxicological data for this building block is limited, its Structure-Activity Relationship (SAR) dictates a strict "Universal Precaution" approach.

This compound combines a sulfonamide core (potential sensitizer/irritant) with a difluorinated ring (increased lipophilicity and metabolic stability). Unlike reactive sulfonyl chlorides, this amide is hydrolytically stable but must be treated as a potent contact irritant and potential respiratory sensitizer .

Critical Directive:

  • Primary Hazard: Skin/Eye Irritation and Respiratory Sensitization.

  • Secondary Hazard: Toxic thermal decomposition products (HF, SOx, NOx).

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory due to unknown permeation rates of the fluorinated lipophilic moiety.

Part 2: Technical Hazard Analysis & PPE Strategy
2.1 The "Why" Behind the Protocol (SAR Analysis)

Standard safety data sheets (SDS) for novel building blocks often list generic hazards. To ensure true safety, we analyze the molecule's functional groups:

  • The Sulfonamide Moiety (

    
    ): 
    
    • Risk:[1] Sulfonamides are historically associated with delayed hypersensitivity reactions (Stevens-Johnson syndrome in clinical settings, though rare in lab handling).

    • Implication: Inhalation of dust is the highest risk vector. A standard surgical mask is insufficient; an N95 or fume hood is required.

  • The 2,5-Difluoro Substitution:

    • Risk:[1] Fluorination increases the compound's lipophilicity (LogP), facilitating faster skin absorption compared to non-fluorinated analogs.

    • Implication: Standard latex gloves provide poor protection against lipophilic aromatics. We must use materials with higher breakthrough times.

  • Thermal Stability:

    • Risk:[1] Unlike sulfonyl fluorides, this molecule does not generate Hydrofluoric Acid (HF) upon contact with water.

    • Crucial Distinction: HF is only generated during combustion or extreme thermal decomposition (>300°C).

2.2 Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary engineering control. Prevents inhalation of sensitizing dusts.
Backup Resp. Half-mask w/ P100 + OV Cartridge Required only if handling outside a hood (e.g., balance cleaning). P100 stops particulates; OV stops organic vapors.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against fine dust entry and splashes.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) OR Silver Shield® (Laminate). Reason: Fluorinated organics can permeate thin nitrile. The air gap between gloves adds a diffusion barrier.
Body Lab Coat (Tyvek® preferred) Standard cotton coats absorb liquids. Tyvek repels dust and splashes.
Part 3: Operational Handling Workflows
3.1 Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the "Cradle-to-Grave" containment strategy.

SafeHandling cluster_emergency Emergency Loop Start Start: Storage Retrieval Inspect Inspect Container (Check for crystallization/pressure) Start->Inspect Transfer Transfer to Fume Hood Inspect->Transfer Intact Weighing Weighing Protocol (Static Control Required) Transfer->Weighing Solubilization Solubilization (Dissolve in DMSO/DCM immediately) Weighing->Solubilization Minimize Dust Time Waste Disposal (High-Temp Incineration) Solubilization->Waste Excess/Rinsate Spill Spill Event Cleanup Wet Wipe Method (Do NOT Sweep) Spill->Cleanup

Figure 1: Operational workflow emphasizing rapid solubilization to minimize dust exposure risks.

3.2 Step-by-Step Handling Protocol

A. Weighing & Transfer (The Critical Step)

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

  • Taring: Tare the receiving vial outside the balance. Open the stock container only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Immediate Solubilization: Once weighed, immediately add solvent (e.g., DMSO, DCM) to the vial to trap the dust in solution. Liquid handling is safer than solid handling.

B. Spill Cleanup

  • Do NOT Dry Sweep: This generates inhalable dust.

  • Method: Cover the spill with a paper towel dampened with acetone or ethanol. Wipe inward from the periphery to the center.

  • Disposal: Place all cleanup materials into a dedicated "Fluorinated Organic Waste" container.

Part 4: Disposal & Environmental Stewardship

Proper disposal is non-negotiable for fluorinated compounds to prevent environmental persistence (PFAS-like concerns).

Waste StreamDisposal MethodCritical Notes
Solid Waste High-Temperature Incineration Must be flagged as "Fluorinated Organic." Incineration must occur at >1100 K to ensure C-F bond cleavage.
Liquid Waste Halogenated Solvent Stream Do not mix with aqueous acid waste. Keep pH neutral to prevent unexpected hydrolysis.
Empty Containers Triple Rinse -> Glass Disposal Rinse 3x with Acetone. Collect rinsate as Halogenated Waste. Deface label before glass disposal.
Part 5: Emergency Response

Fire (Combustion Hazard):

  • Risk: Thermal decomposition releases HF (Hydrofluoric Acid) , SO₂, and NOx.

  • Action: Evacuate immediately. Firefighters must wear full SCBA.

  • First Aid (Inhalation of Smoke): Treat for potential HF inhalation (Calcium Gluconate nebulizer observation) if smoke was inhaled.

Skin Contact (Chemical):

  • Action: Wash with soap and water for 15 minutes.

  • Note: Unless the material was burning, Calcium Gluconate gel is NOT required for simple contact with this sulfonamide. Standard chemical burn protocols apply.

References
  • PubChem. (n.d.). Compound Summary: N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (CID 71758639).[2][3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Fluorinated Hydrocarbons. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.